![molecular formula C8H11NO2S2 B2463359 (4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine CAS No. 1778636-43-3](/img/structure/B2463359.png)

(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

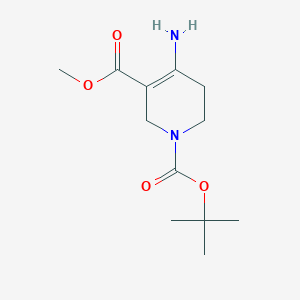

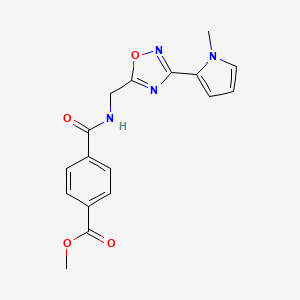

“(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine” is a chemical compound with the molecular weight of 339.44 . Its IUPAC name is N-((4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl-1,4,5,6-tetrahydro-1lambda3-thieno[2,3-b]thiopyran-4-yl)acetamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8,18H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8-/m0/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.44 .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates

- The compound has been studied as an intermediate in the synthesis of various pharmaceutical agents. For instance, Lei (2007) detailed the synthesis of 4-hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, an intermediate of dorzolamide hydrochloride, from 2-mercaptothiophene and crotonic acid, leading to 5,6-dihydro-6-methyl-4H-thieno[2,3-b] thiopyrane-4-one through several steps including cycloration and amination (Lei, 2007).

- Turcu et al. (2009) researched the kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase in organic solvents. This included the preparation of stereoisomers of 6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol, starting from racemic cis-dihydrothiopyranol intermediates (Turcu, Rantapaju, & Kanerva, 2009).

Chemical Structure and Properties

- Schweiger (1982) synthesized and studied the tautomers of 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-thiopyran-2-thione and related compounds. The research provided insights into the chemical structure and reaction patterns of these compounds (Schweiger, 1982).

Carbonic Anhydrase Inhibitor Applications

- Matuszewski et al. (1990) developed a stereoselective assay for the optical isomers of 5,6-dihydro-4-[(2-methylpropyl)amino]-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide in human whole blood. This compound is a topically effective carbonic anhydrase inhibitor, highlighting its potential use in clinical settings (Matuszewski, Constanzer, Hessey, & Bayne, 1990).

Applications in Organic Chemistry

- Various studies, such as those by Koley et al. (2013), have explored the compound's utility in organic chemistry, particularly in the synthesis of highly functionalized dihydro-4H-thiopyrans through catalyst-free and solvent-free methods (Koley, Chowdhury, Chanda, Ramulu, & Singh, 2013).

Wirkmechanismus

Target of Action

Similar compounds have demonstrated diverse biological activity ranging from anti-inflammatory and antiviral to atp-sensitive potassium channel (katp) openers .

Mode of Action

It’s known that the cyclic sulfone motif is present in a large number of bioactive molecules . The compound’s interaction with its targets could involve binding to these targets, leading to changes in their function.

Result of Action

Similar compounds have demonstrated diverse biological activity, suggesting that this compound could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7H,4,9H2,1H3/t5-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSMBAIDAZWPRP-FSPLSTOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(S1(=O)=O)SC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2463277.png)

![2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride](/img/structure/B2463278.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2463281.png)

![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione](/img/structure/B2463283.png)

![N,6-dimethyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2463285.png)

![N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2463288.png)